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Compound of Interest

Compound Name: A-966492

Cat. No.: B8051067 Get Quote

A detailed analysis of the PARP inhibitor A-966492, compiling data from multiple research labs

to provide a comprehensive overview of its in vitro and in vivo efficacy. This guide is intended

for researchers, scientists, and professionals in drug development.

This guide presents a cross-validation of the biological effects of A-966492, a potent inhibitor of

Poly (ADP-ribose) polymerase (PARP) enzymes. By comparing data from different studies, we

aim to provide a robust assessment of its inhibitory activity and anti-tumor effects.

In Vitro Efficacy: A Tale of Two Labs
The primary mechanism of action for A-966492 is the inhibition of PARP1 and PARP2,

enzymes critical for DNA repair. Here, we compare the in vitro inhibitory constants determined

by two different research groups.

Parameter Selleck Chemicals[1][2] Thorsell et al.[3][4][5][6]

PARP1 Ki 1 nM -

PARP2 Ki 1.5 nM -

PARP1 IC50 - ~3 nM

PARP2 IC50 - ~1 nM

Whole Cell EC50 1 nM -
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The data reveals a high degree of concordance between the two laboratories, both

demonstrating that A-966492 is a highly potent inhibitor of PARP1 and PARP2 with activity in

the low nanomolar range. While Selleck Chemicals reported the inhibition constant (Ki),

Thorsell and colleagues reported the half-maximal inhibitory concentration (IC50). Both metrics

confirm the compound's sub-nanomolar to low nanomolar potency against its primary targets.

Thorsell and colleagues further characterized the selectivity of A-966492 against a panel of

PARP enzymes, demonstrating significant selectivity for PARP1 and PARP2 over other family

members like PARP3 and Tankyrase 1 (TNKS1).[3][5]

In Vivo Anti-Tumor Activity
A-966492 has been evaluated in preclinical cancer models, demonstrating efficacy both as a

single agent and in combination with DNA-damaging chemotherapy.

Combination Therapy with Temozolomide (TMZ)
In a B16F10 murine melanoma model, A-966492 was shown to significantly enhance the anti-

tumor efficacy of temozolomide (TMZ), a DNA alkylating agent.[1][2] This synergistic effect is

attributed to the inhibition of PARP-mediated DNA repair, which potentiates the cytotoxic effects

of TMZ-induced DNA damage.

Single-Agent Activity in a BRCA1-Deficient Model
A-966492 demonstrated single-agent efficacy in an MX-1 breast cancer xenograft model, which

is known to be deficient in the BRCA1 DNA repair protein.[1][2] This is consistent with the

principle of synthetic lethality, where cancer cells with pre-existing defects in DNA repair

pathways (like BRCA1 deficiency) are exquisitely sensitive to PARP inhibition.

Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used to characterize A-966492, the

following diagrams are provided.
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Mechanism of A-966492 Action
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In Vitro PARP Inhibition Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b8051067?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/A-966492.html
https://www.medchemexpress.com/A-966492.html
https://www.researchgate.net/figure/A-966492-is-a-potent-and-selective-inhibitor-of-PARP1-and-PARP2-A-Chemical-structures_fig1_334516398
https://www.researchgate.net/publication/334516398_Selectivity_profile_of_the_polyADP-ribose_polymerase_PARP_inhibitor_A-966492
https://www.researchgate.net/publication/334516398_Selectivity_profile_of_the_polyADP-ribose_polymerase_PARP_inhibitor_A-966492/fulltext/5d2f4be3a6fdcc2462e83649/Selectivity-profile-of-the-polyADP-ribose-polymerase-PARP-inhibitor-A-966492.pdf
https://www.biorxiv.org/content/10.1101/119818v1
https://www.benchchem.com/product/b8051067#cross-validation-of-a-966492-effects-in-different-labs
https://www.benchchem.com/product/b8051067#cross-validation-of-a-966492-effects-in-different-labs
https://www.benchchem.com/product/b8051067#cross-validation-of-a-966492-effects-in-different-labs
https://www.benchchem.com/product/b8051067#cross-validation-of-a-966492-effects-in-different-labs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8051067?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8051067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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